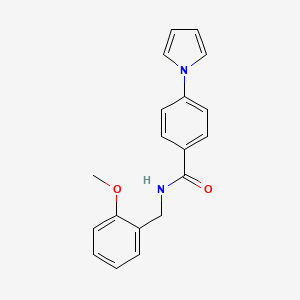![molecular formula C22H26N4O3S2 B11143043 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11143043.png)
5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a thiazolone ring, and a tetrahydrofuran moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the isobutylamino group: This step involves nucleophilic substitution reactions using isobutylamine.
Formation of the thiazolone ring: This can be synthesized through cyclization reactions involving thiourea and appropriate carbonyl compounds.
Attachment of the tetrahydrofuran moiety: This step involves the use of tetrahydrofuran derivatives in nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents such as ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in advanced materials and nanotechnology.
Biochemistry: Investigating its interactions with biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C22H26N4O3S2 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O3S2/c1-13(2)11-23-18-16(20(27)25-8-4-6-14(3)19(25)24-18)10-17-21(28)26(22(30)31-17)12-15-7-5-9-29-15/h4,6,8,10,13,15,23H,5,7,9,11-12H2,1-3H3/b17-10- |
InChI Key |
AYMOISWALKDHTK-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Fluorophenyl)methoxy]-2-[(3-fluorophenyl)methylene]benzo[b]furan-3-one](/img/structure/B11142960.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11142963.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11142976.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-methionine](/img/structure/B11142979.png)
![(2S)-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11142984.png)
![8-fluoro-4-hydroxy-N-[2-(4-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11142998.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11143007.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(1H-tetrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11143018.png)
![2-[acetyl(cyclopropyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143021.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11143026.png)
![N-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-2-pyrazinecarboxamide](/img/structure/B11143032.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11143034.png)
![2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethanone](/img/structure/B11143041.png)

